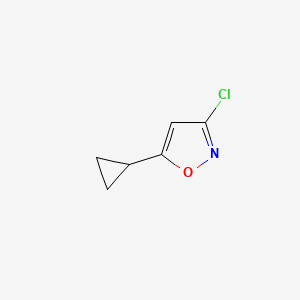

3-Chloro-5-cyclopropyl-1,2-oxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHLQIRSBNRNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for 3 Chloro 5 Cyclopropyl 1,2 Oxazole and Derivatives

Retrosynthetic Analysis of the 3-Chloro-5-cyclopropyl-1,2-oxazole Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.

The primary disconnection strategies for the 1,2-oxazole ring of this compound focus on the formation of the N-O bond and the C-C bonds of the heterocyclic ring. Two main pathways emerge from this analysis:

[3+2] Cycloaddition: This is a major and widely used method for constructing the isoxazole (B147169) ring. researchgate.net The ring is formed by the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). For this compound, this would involve the cycloaddition of a cyclopropyl-substituted alkyne or alkene with a nitrile oxide. researchgate.netnih.gov

Condensation/Cyclization: This approach involves the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. nih.gov For the target molecule, this could involve a precursor such as a cyclopropyl-substituted 1,3-diketone or an α,β-unsaturated ketone reacting with hydroxylamine, followed by chlorination. nih.gov

A plausible retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic analysis of this compound.

The cyclopropyl (B3062369) group is a unique substituent that can influence the reactivity and properties of a molecule. nih.gov During the synthesis of this compound, it is crucial to employ reaction conditions that preserve the stereochemical integrity of this three-membered ring. The high ring strain of the cyclopropyl group makes it susceptible to opening under harsh conditions, such as high temperatures or the presence of strong acids or bases. Therefore, mild reaction conditions are generally preferred.

Exploration of Classical and Contemporary 1,2-Oxazole Synthetic Routes Applicable to Substituted Systems

A variety of synthetic methods have been developed for the preparation of substituted 1,2-oxazoles. uni.lunih.govpharmaguideline.comnih.govacs.orgyoutube.comacs.org These can be broadly categorized into cycloaddition reactions, ring-closing strategies, and transition metal-catalyzed cyclizations.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis. rsc.org Nitrile oxides, which are typically generated in situ from aldoximes, undergo a [3+2] cycloaddition with a dipolarophile to afford the isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.net

Generation of Nitrile Oxides: Common methods for generating nitrile oxides include the oxidation of aldoximes with reagents like N-bromosuccinimide (NBS) or hypervalent iodine reagents. researchgate.net

Reaction with Alkynes/Alkenes: The subsequent cycloaddition with an appropriately substituted alkyne (e.g., cyclopropylacetylene) would lead directly to the desired 5-cyclopropyl-1,2-oxazole core.

The regioselectivity of this reaction is a key consideration, as two regioisomers can potentially be formed. The use of metal catalysts, such as copper(I), can often control the regioselectivity of the cycloaddition. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Arylaldoxime | Terminal Alkyne | Cu(I) | 3,5-Disubstituted Isoxazole | nih.gov |

| Aldoxime | Alkyne | tert-Butyl nitrite | 3,5-Disubstituted Isoxazole | organic-chemistry.org |

| α-Nitro Ketone | Alkyne | NaHSO₄/SiO₂ | 3-Acylisoxazole | organic-chemistry.org |

Ring-closing strategies involve the intramolecular cyclization of a linear precursor that already contains the necessary atoms for the isoxazole ring. nih.govpharmaguideline.comnih.gov

From β-Enamino Ketoesters: The condensation of β-enamino ketoesters with hydroxylamine can lead to the formation of 1,2-oxazoles. nih.gov The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and dehydration. nih.gov

From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones or aldehydes with N-hydroxyl-4-toluenesulfonamide is another effective method for synthesizing 3,5-disubstituted isoxazoles. organic-chemistry.org

These methods offer good regioselectivity and are tolerant of a wide range of functional groups. organic-chemistry.org

Table 2: Ring-Closing Strategies for Isoxazole Synthesis

| Precursor | Reagent | Product | Reference |

| β-Enamino Ketoester | Hydroxylamine | Substituted 1,2-Oxazole | nih.gov |

| α,β-Unsaturated Carbonyl | N-Hydroxyl-4-toluenesulfonamide | 3,5-Disubstituted Isoxazole | organic-chemistry.org |

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of heterocyclic rings is no exception. uni.lunih.govpharmaguideline.com Several transition metal-catalyzed methods have been developed for the synthesis of substituted oxazoles and isoxazoles.

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in cascade reactions for the synthesis of trisubstituted oxazoles. rsc.org These reactions often involve the formation of C-N and C-O bonds in a single step. rsc.org Palladium-catalyzed direct arylation has also been used to functionalize pre-existing oxazole (B20620) rings. tandfonline.com

Copper-Catalyzed Reactions: Copper catalysts are frequently used to mediate the cycloaddition of nitrile oxides and to synthesize 2,4-disubstituted oxazole derivatives from diazoketones and amides. nih.govtandfonline.com

Gold-Catalyzed Reactions: Gold catalysts have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org

Silver-Catalyzed Reactions: Silver catalysts can promote the cyclization of propargylamides to afford functionalized oxazoles. acs.org

These transition metal-catalyzed methods often offer high efficiency, selectivity, and functional group tolerance. acs.orgacs.org

Table 3: Transition Metal-Catalyzed Syntheses of Oxazole/Isoxazole Derivatives

| Catalyst | Substrates | Product | Reference |

| Palladium/Copper | Amides, Ketones | Trisubstituted Oxazoles | rsc.org |

| Gold(III) Chloride | α,β-Acetylenic Oximes | Substituted Isoxazoles | organic-chemistry.org |

| Silver(I) | Propargylamides | Functionalized Oxazoles | acs.org |

| Copper(II) Triflate | Diazoketones, Amides | 2,4-Disubstituted Oxazoles | tandfonline.com |

Development of Novel Synthetic Approaches for this compound

The construction of the this compound scaffold relies on innovative synthetic methods that allow for the regioselective introduction of functional groups. These methods include the functionalization of a pre-formed oxazole ring, the selective placement of the cyclopropyl and chloro groups, and the use of multi-component and one-pot reactions to enhance synthetic efficiency.

The functionalization of a pre-existing oxazole ring is a key strategy for the synthesis of specifically substituted derivatives. Palladium-catalyzed cross-coupling reactions and direct arylation processes are powerful tools for the regioselective functionalization of halogenated unsaturated heterocycles. rsc.org These methods can be adapted to introduce various substituents at the C3 and C5 positions of the oxazole core. For instance, a pre-formed oxazole with a halogen at the C3 position can undergo a cross-coupling reaction to introduce a different functional group, while the C5 position could be functionalized through a separate reaction step. The choice of catalyst and reaction conditions is critical to ensure high regioselectivity and yield. rsc.org

The introduction of the cyclopropyl and chloro groups onto the oxazole ring requires specific and selective chemical transformations. The cyclopropyl group can be incorporated by using cyclopropyl-containing building blocks in the initial synthesis of the oxazole ring. For example, cyclopropylcarbonyl chloride can be reacted with a suitable precursor to form an amide, which is then cyclized to yield a 2-cyclopropyl-1,3-oxazole (B2726403) derivative. nih.gov The incorporation of the cyclopropyl ring is known to impart unique properties to molecules, such as increased metabolic stability and enhanced binding affinity to biological targets. nih.gov

The chloro group is typically introduced using a chlorinating agent. For instance, a 1,3-oxazole can be treated with chlorosulfonic acid and thionyl chloride to generate a sulfonyl chloride, which can then be converted to the desired chloro derivative. nih.gov Another approach involves the dehydrative annulation of a precursor in the presence of chloroacetyl chloride to form a 3-chloro-substituted azetidinone, a related heterocyclic structure. mdpi.com The precise timing and conditions of the chlorination step are crucial to avoid unwanted side reactions and ensure the desired regiochemistry.

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rug.nlbas.bg These strategies involve the combination of three or more reactants in a single reaction vessel to form a complex product in a sequential or domino fashion. bas.bg While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core oxazole structure or related heterocyclic systems. For example, a three-component reaction can be employed to synthesize rug.nlnih.govresearchgate.nettriazolo[4,3-a]pyrimidines, demonstrating the utility of MCRs in generating complex heterocyclic scaffolds. mdpi.com One-pot syntheses, which involve sequential reactions without the isolation of intermediates, can also streamline the synthetic process. researchgate.netnih.gov An example is the one-pot synthesis of 3-substituted-4H- rug.nlnih.govevitachem.comtriazolo[5,1-c] rug.nlresearchgate.netoxazin-6(7H)-ones through sequential esterification, substitution, and cycloaddition. researchgate.net

| Reaction Type | Key Features | Potential Application to Target Synthesis |

| Multi-component Reactions (MCRs) | Three or more reactants combine in a single pot. High atom economy and efficiency. | Construction of the substituted oxazole ring system in fewer steps. |

| One-Pot Syntheses | Multiple reaction steps performed sequentially in the same vessel. Avoids intermediate purification. | Streamlined synthesis of this compound from simpler precursors. |

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure, along with the rational design of catalysts and reagents, is essential for maximizing product yield and purity.

The choice of solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents may be preferred for certain steps, while non-polar solvents might be more suitable for others. Temperature is another critical parameter; some reactions may require heating to proceed at a reasonable rate, while others might need to be cooled to control exothermicity and prevent side reactions. mdpi.com For instance, the addition of chloroacetyl chloride is often performed at low temperatures (0–5 °C) to control the reaction. mdpi.com Pressure can also be a factor, particularly in reactions involving gaseous reagents or intermediates, although it is less commonly a primary variable in the synthesis of this type of heterocycle.

| Parameter | Effect on Synthesis | Example |

| Solvent | Influences reaction rates, solubility of reagents, and product stability. | Use of dioxane in the synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids. mdpi.com |

| Temperature | Affects reaction kinetics and can control selectivity. | Dropwise addition of chloroacetyl chloride at 0-5 °C to manage reactivity. mdpi.com |

| Pressure | Can be important for reactions involving gases. | Not a commonly reported critical parameter for this specific synthesis. |

The development of highly selective and active catalysts is a cornerstone of modern organic synthesis. For the synthesis of oxazole derivatives, various catalysts have been employed. For example, copper(I) catalysts have been used for the regioselective formation of 2,5-disubstituted oxazoles from acyl azides and 1-alkynes. nih.gov Transition-metal-free conditions have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov The design of the catalyst, including the nature of the metal center and the ligands, plays a crucial role in determining the outcome of the reaction.

The choice of reagents is equally important. The use of specific activating agents, such as p-toluenesulfonyl chloride (p-TsCl), can facilitate dehydration and ring contraction cascades in one-pot syntheses. nih.gov The careful selection of protecting groups may also be necessary to prevent unwanted reactions at other functional sites within the molecule during the synthesis. chemrxiv.org

| Catalyst/Reagent Type | Function | Example |

| Copper(I) Catalysts | Promotes cycloaddition reactions for oxazole formation. nih.gov | [Tpm(*,Br)Cu(NCMe)]BF(4) for the synthesis of 2,5-oxazoles. nih.gov |

| Palladium Catalysts | Facilitates cross-coupling reactions for regioselective functionalization. rsc.org | Used in the functionalization of halogenated heterocycles. rsc.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Acts as a dehydrating and activating agent in one-pot reactions. nih.gov | Used in the synthesis of 1-aryl-3-trifluoromethylpyrazoles. nih.gov |

Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry, High-Throughput Experimentation)

The synthesis of this compound and its derivatives has benefited significantly from the adoption of advanced synthetic technologies. These methods, including microwave-assisted synthesis, flow chemistry, and high-throughput experimentation, offer substantial advantages over traditional synthetic approaches in terms of reaction speed, efficiency, yield, and scalability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. abap.co.inijpsjournal.com The application of microwave irradiation in the synthesis of isoxazole derivatives has been shown to be particularly effective. abap.co.innih.gov

The synthesis of isoxazole Schiff bases, for instance, has been achieved in as little as 30 seconds under microwave irradiation, a stark contrast to the several hours required with conventional heating. This rapid, non-conventional method not only drastically reduces reaction times but also results in higher product yields, with reported yields of 90-95% compared to 70-81% for conventional methods.

One of the key advantages of microwave synthesis is the uniform heating of the reaction mixture, which can lead to increased reaction rates and cleaner reaction profiles with fewer byproducts. abap.co.in In the context of this compound, a plausible microwave-assisted approach would involve the cycloaddition of a cyclopropyl-substituted alkyne with a source of chloronitrile oxide, generated in situ. The high energy and rapid heating provided by microwaves could be expected to drive this reaction to completion quickly and efficiently.

A comparative study on the synthesis of various isoxazole derivatives highlighted that reactions requiring 6-8 hours conventionally could be completed within 6-10 minutes using microwave irradiation, with a notable improvement in yield. abap.co.in This efficiency is a direct result of the ability of the reaction medium to absorb microwave energy, leading to rapid temperature increases that accelerate the chemical transformation.

The table below illustrates the typical improvements observed when switching from conventional to microwave-assisted synthesis for isoxazole derivatives, which can be extrapolated to the synthesis of this compound.

| Method | Reaction Time | Yield |

| Conventional Heating | 6-8 hours | 56-64% |

| Microwave-Assisted | 10-13 minutes | 68-87% |

This interactive data table is based on findings for structurally related isoxazole derivatives and demonstrates the potential advantages for the synthesis of this compound.

Flow Chemistry

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing to a continuous production model. This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The enhanced heat and mass transfer in flow reactors can lead to improved safety, higher yields, and greater consistency. researchgate.net

The synthesis of heterocyclic compounds, including isoxazoles and oxazoles, has been successfully adapted to flow chemistry platforms. researchgate.net For the synthesis of this compound, a flow process could be envisioned where a stream containing a cyclopropyl alkyne is mixed with a stream of a chlorinating agent and a nitrile oxide precursor. This mixture would then pass through a heated reactor coil to facilitate the cycloaddition reaction.

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates. For instance, the in situ generation and immediate consumption of reactive intermediates like nitrile oxides can be managed effectively within a closed-loop flow system, minimizing operator exposure and the risk of runaway reactions.

Research on the flow synthesis of an oxazole intermediate of O-methyl siphonazole (B1255307) demonstrates the potential for multi-gram scale production without the need for traditional workup or purification steps in between. uc.pt This highlights the efficiency and scalability of flow processes. A general flow synthesis setup for a related class of compounds, 1,2,3-triazoles, utilized a copper-on-charcoal catalyst in a packed-bed reactor, achieving high yields and allowing for the synthesis of a diverse set of derivatives. nih.govrsc.org A similar strategy could be adapted for the synthesis of this compound.

The following table outlines a conceptual flow synthesis process for a substituted isoxazole, illustrating the steps that could be integrated into a continuous sequence for the production of this compound.

| Step | Description | Reactor Type |

| 1. Reagent Introduction | Pumping of cyclopropylacetylene (B33242) and nitrile oxide precursor solutions. | Syringe Pumps |

| 2. Mixing | Continuous mixing of reagent streams. | T-mixer |

| 3. Reaction | Cycloaddition reaction in a heated reaction coil. | Heated Coil Reactor |

| 4. In-line Purification | Passage through a scavenger resin to remove byproducts. | Packed-bed Column |

| 5. Collection | Continuous collection of the purified product stream. | Fraction Collector |

This interactive table conceptualizes a flow chemistry approach for the synthesis of this compound based on established principles for related heterocyclic compounds.

High-Throughput Experimentation (HTE)

High-throughput experimentation (HTE) involves the use of automated platforms to perform a large number of experiments in parallel, enabling the rapid screening of reaction conditions, catalysts, and substrates. This approach is invaluable for accelerating the discovery and optimization of new synthetic routes.

The combinatorial synthesis of isoxazole-based libraries has been successfully demonstrated using automated, solid-phase techniques. nih.govnih.gov This methodology allows for the generation of a large number of diverse isoxazole derivatives for biological screening. nih.gov In the context of this compound, HTE could be employed to rapidly optimize the reaction conditions for its synthesis.

For example, a multi-well plate could be used to screen a wide array of catalysts, bases, solvents, and temperatures for the cycloaddition reaction. By automating the dispensing of reagents and the analysis of the reaction outcomes, the optimal conditions for producing this compound in high yield and purity can be identified in a fraction of the time required for traditional, one-at-a-time experimentation.

A study on the parallel synthesis of a 136-member library of isoxazol(in)e-CH(2)-pyrazoles showcases the power of this approach for generating libraries of drug-like compounds. nih.gov This demonstrates the feasibility of applying HTE to the synthesis of complex heterocyclic systems.

The table below provides a hypothetical example of a high-throughput screening experiment for the synthesis of this compound.

| Well | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| A1 | Copper(I) Iodide | Triethylamine | Toluene | 80 | 65 |

| A2 | Copper(I) Iodide | DBU | Toluene | 80 | 72 |

| B1 | Copper(I) Iodide | Triethylamine | Acetonitrile (B52724) | 80 | 58 |

| B2 | Copper(I) Iodide | DBU | Acetonitrile | 80 | 68 |

| C1 | Ruthenium(II) Chloride | Triethylamine | Toluene | 100 | 85 |

| C2 | Ruthenium(II) Chloride | DBU | Toluene | 100 | 91 |

This interactive data table is a hypothetical representation of a high-throughput experiment designed to optimize the synthesis of this compound.

The integration of these advanced synthetic techniques provides a powerful toolkit for the efficient and scalable synthesis of this compound and its derivatives, facilitating their further investigation and potential applications.

Investigating Chemical Reactivity and Mechanistic Pathways of 3 Chloro 5 Cyclopropyl 1,2 Oxazole

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic system, but its aromaticity is less pronounced than that of rings like benzene (B151609) or even other five-membered heterocycles like thiazole. youtube.com This intermediate aromatic character dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Nucleus

Electrophilic aromatic substitution on the oxazole ring generally occurs at the C4 or C5 position. youtube.com The presence of activating, electron-donating groups on the ring is often required to facilitate this type of reaction. wikipedia.org For instance, the nitration of some oxazole derivatives directs the incoming electrophile to the C4 or C5 position. youtube.com However, in the case of 3-Chloro-5-cyclopropyl-1,2-oxazole, the cyclopropyl (B3062369) group at C5 and the chloro group at C3 will influence the regioselectivity of such reactions. The cyclopropyl group can act as an electron-donating group, potentially directing electrophiles to the C4 position. Conversely, the electron-withdrawing nature of the chlorine atom at C3 would deactivate the ring towards electrophilic attack.

Recent studies have shown that electrophilic substitution at the C5 position of isoxazolines can be achieved through C-F bond cleavage, suggesting that the position of substitution can be influenced by the nature of the substituent and the reaction conditions. rsc.org

Nucleophilic Additions to the Oxazole Ring and Subsequent Transformations

Nucleophilic attack on the 1,2-oxazole ring is less common due to its electron-rich nature. However, the presence of electron-withdrawing groups can make the ring susceptible to nucleophilic addition. In some cases, nucleophilic attack can lead to ring-opening reactions. For example, the reaction of certain 2-oxazolines with amines can result in the nucleophilic opening of the ring to form unsymmetrically substituted ethylenediamines. acs.org While this applies to the oxazoline (B21484) (a reduced form of oxazole), it highlights the potential for ring-opening pathways under nucleophilic conditions.

Thermal and Photochemical Rearrangements of the 1,2-Oxazole Core

1,2-Oxazoles can undergo various thermal and photochemical rearrangements. nih.gov Photolysis of oxazole derivatives can lead to the formation of different isomers. For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid yields a mixture of 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. semanticscholar.org

A notable thermal rearrangement is the Boulton-Katritzky rearrangement, which has been observed in 3-acylamino-5-methylisoxazoles. nih.gov This rearrangement proceeds through a cascade mechanism involving a 1,2,4-oxadiazole (B8745197) intermediate to ultimately form a more stable 2-acylaminooxazole. nih.gov Such rearrangements highlight the dynamic nature of the isoxazole (B147169) core under thermal stress. Recent research has also demonstrated the photochemical rearrangement of trisubstituted isoxazoles into highly reactive ketenimines, which can then be converted into other valuable heterocyclic compounds like pyrazoles. nih.gov

Chemical Transformations Involving the C3-Chlorine Substituent

The chlorine atom at the C3 position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The C3 position of the 1,2-oxazole ring, being adjacent to the electronegative nitrogen atom, is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom acts as a good leaving group, allowing for its displacement by various nucleophiles. This pathway is a common strategy for functionalizing 3-halo-1,2-oxazoles. Studies on related heterocyclic systems, such as 4-nitro-2,1,3-benzoxadiazoles, have shown that nucleophilic displacement of hydrogen can occur in highly electron-deficient heteroaromatics, indicating the susceptibility of such rings to nucleophilic attack. rsc.org

Palladium- and other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Buchwald-Hartwig Couplings)

The chlorine substituent at the C3 position is an excellent substrate for a wide range of palladium- and other transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chloro-1,2-oxazole (B1610766) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to introduce new aryl or vinyl groups at the C3 position. libretexts.orgacs.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligands and reaction conditions can be crucial for achieving high yields, especially with less reactive chloro-substituted heterocycles. nih.govresearchgate.net

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the C3 position and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id The Sonogashira coupling is a valuable method for synthesizing alkynyl-substituted 1,2-oxazoles, which are important building blocks in medicinal chemistry and materials science. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling the 3-chloro-1,2-oxazole with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing 3-amino-1,2-oxazole derivatives. researchgate.netresearchgate.net The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under mild conditions. wikipedia.orgorganic-chemistry.org

Negishi Coupling: While not as commonly cited for this specific substrate in the initial search, the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, represents another potential pathway for functionalizing the C3 position.

The table below summarizes the key cross-coupling reactions applicable to this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium catalyst + Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Palladium catalyst + Base | C-N |

| Negishi | Organozinc | Nickel or Palladium catalyst | C-C (Alkyl/Aryl/Vinyl/Alkynyl) |

Direct Functionalization of the C-Cl Bond

The chlorine atom at the C3 position of the isoxazole ring represents a key site for synthetic modification. Halogenated isoxazoles are known to participate in a variety of transformations, allowing for the introduction of new functional groups.

Cross-coupling reactions, such as the Sonogashira coupling, are a common method for functionalizing halo-heterocycles. chemrxiv.org This reaction would involve coupling the C-Cl bond with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst to form a C-C bond. Similarly, other palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings could potentially be employed to introduce aryl, vinyl, or other organic moieties at this position.

Nucleophilic aromatic substitution (SNAr) reactions offer another pathway for functionalizing the C-Cl bond. The electron-withdrawing nature of the isoxazole ring can facilitate the displacement of the chloride ion by various nucleophiles. The success of such reactions would be influenced by the strength of the nucleophile and the reaction conditions.

Reactivity of the C5-Cyclopropyl Moiety

The cyclopropyl group attached to the C5 position of the isoxazole ring is a source of significant ring strain, making it susceptible to various chemical transformations. masterorganicchemistry.com

The high ring strain of cyclopropane (B1198618) (approximately 27.6 kcal/mol) makes it prone to ring-opening reactions under thermal, photochemical, or catalytic conditions. masterorganicchemistry.combeilstein-journals.org This reactivity can be harnessed to synthesize a variety of acyclic and cyclic compounds.

Hydrogenation: In the presence of a catalyst such as palladium on carbon, the cyclopropane ring can undergo hydrogenolysis, where the C-C bonds are cleaved and saturated with hydrogen to form a propane (B168953) derivative. youtube.com

Acid-Catalyzed Ring Opening: Strong acids can protonate a C-C bond of the cyclopropane ring, leading to a carbocation intermediate that can be trapped by a nucleophile, resulting in a ring-opened product.

Radical Reactions: The cyclopropane ring can react with radicals, leading to a ring-opened radical intermediate that can then participate in further reactions. beilstein-journals.org

Transition Metal-Catalyzed Reactions: Palladium and other transition metals can catalyze the ring-opening of cyclopropanes, often in conjunction with the functionalization of other parts of the molecule. nih.gov These reactions can lead to a diverse array of products, including allylic acetates and other functionalized alkenes. nih.gov

The specific products of these ring-opening reactions will depend on the reagents and conditions employed.

Direct functionalization of the C-H bonds of the cyclopropyl ring is another potential reactive pathway.

Oxidation: Palladium-catalyzed oxidative functionalization can lead to the introduction of oxygen-containing functional groups. nih.gov The regioselectivity of these reactions can be influenced by directing groups within the substrate.

Halogenation: The C-H bonds of cyclopropanes can be halogenated using various reagents. For example, iodinated cyclopropyl oxazolines have been synthesized using IOAc as an oxidant in a palladium-catalyzed reaction. nih.gov

The isoxazole ring, being an electron-withdrawing group, is expected to influence the electronic properties and therefore the reactivity of the attached cyclopropyl ring.

The electronegativity of the atoms in the isoxazole ring can polarize the C-C bonds of the cyclopropane, potentially making them more susceptible to nucleophilic attack or ring-opening reactions. acs.org The specific nature of this influence would depend on the electronic demands of the particular reaction. For instance, in reactions involving the formation of a carbocation intermediate on the cyclopropyl ring, the electron-withdrawing isoxazole ring would likely have a destabilizing effect. Conversely, in reactions where the development of negative charge is involved, the isoxazole ring could have a stabilizing effect.

The steric bulk of the isoxazole ring could also play a role in directing the approach of reagents to the cyclopropyl ring, thereby influencing the regioselectivity of certain reactions.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

Kinetic and thermodynamic studies provide valuable insights into the feasibility and rates of chemical reactions. For the reactions of this compound, such studies could involve:

Measuring reaction rates under different conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters (Ea, ΔH‡, ΔS‡).

Computational modeling using methods like Density Functional Theory (DFT) to calculate the energies of reactants, intermediates, transition states, and products. rsc.orgcapes.gov.br These calculations can help to map out the potential energy surface of a reaction and identify the most likely mechanistic pathway.

Isotope labeling studies to trace the path of atoms during a reaction, which can provide definitive evidence for a particular mechanism.

For example, in a palladium-catalyzed cross-coupling reaction, kinetic studies could help to elucidate the rate-determining step, which could be oxidative addition, transmetalation, or reductive elimination. In the case of cyclopropane ring-opening, thermodynamic calculations could predict whether the ring-opened product is more stable than the starting material, thus indicating the feasibility of the reaction.

Identification and Characterization of Reaction Intermediates (e.g., through trapping experiments)

The investigation of reaction mechanisms often relies on the detection and characterization of transient intermediates. For isoxazole chemistry, a variety of reactive species have been proposed and identified. Trapping experiments, where a reactive species is intercepted by a "trapping agent" to form a stable, characterizable product, are a powerful tool in this endeavor.

Photochemical reactions of isoxazoles, for instance, are known to proceed through high-energy intermediates. Upon UV irradiation, isoxazoles can undergo N-O bond homolysis to form a diradical, which can then rearrange to key intermediates like acyl azirines. nih.govacs.org These three-membered ring structures are highly strained and can be susceptible to further reactions. In some cases, these azirines can rearrange to form ketenimines, which are also highly reactive electrophilic species. nih.govacs.org Spectroscopic studies, sometimes at low temperatures in an inert matrix, have been employed to observe these transient species. acs.org

While specific trapping experiments for this compound have not been reported, one could hypothesize the types of trapping agents that might be effective based on the expected intermediates. For example, the electrophilic nature of a putative ketenimine intermediate could be exploited by using nucleophilic trapping agents.

Table 1: Hypothetical Trapping Experiments for Potential Intermediates in Isoxazole Reactions

| Potential Intermediate | Trapping Agent (Example) | Plausible Trapped Product |

| Acyl Azirine | Phenols | Tricyclic Aziridines acs.org |

| Ketenimine | Water | Amide |

| Nitrile Ylide | Alkenes or Alkynes | Cycloadducts |

It is important to emphasize that the above table is illustrative of general isoxazole reactivity and does not represent experimental data for this compound.

Isotopic Labeling Studies for Bond Cleavage and Formation Analysis

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), chemists can track which bonds are broken and which are formed. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can also provide valuable information about the rate-determining step of a reaction.

In the context of this compound, isotopic labeling could be used to study various reactions. For example, in a hypothetical ring-opening reaction, labeling the nitrogen atom with ¹⁵N could help determine whether the N-O or a C-N bond cleaves first. Similarly, labeling one of the carbons in the cyclopropyl ring could provide insights into rearrangements involving this group.

For the metabolic ring-opening of isoxazole-containing drugs, studies have sometimes pointed to reductive cleavage of the N-O bond. nih.gov In other cases, mechanisms involving deprotonation at a carbon atom adjacent to the ring nitrogen have been proposed. researchgate.net Isotopic substitution at this position would be expected to exhibit a significant primary KIE if this C-H bond cleavage is part of the rate-determining step.

Table 2: Illustrative Isotopic Labeling Strategies for Studying Isoxazole Reactions

| Labeled Position | Isotope | Potential Mechanistic Insight |

| Ring Nitrogen | ¹⁵N | Fate of the nitrogen atom in ring-opening reactions |

| Ring Oxygen | ¹⁸O | Elucidation of N-O bond cleavage pathways |

| C3 Carbon | ¹³C | Tracking the carbon skeleton during rearrangements |

| C5 Carbon | ¹³C | Following the fate of the carbon attached to the cyclopropyl group |

As with the previous section, the information in this table is based on general principles of mechanistic chemistry and does not reflect published experimental results for this compound. The absence of specific studies on this compound highlights a potential area for future research in the field of heterocyclic chemistry.

Theoretical and Computational Chemical Analyses of 3 Chloro 5 Cyclopropyl 1,2 Oxazole

Electronic Structure and Molecular Orbital Theory Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 3-Chloro-5-cyclopropyl-1,2-oxazole are not available. This data is crucial for predicting the molecule's reactivity, as the HOMO-LUMO gap is a key indicator of chemical stability and the orbitals' spatial distribution indicates sites for electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potential Surface (ESP) Analysis for Reaction Sites

Detailed charge distribution and Electrostatic Potential Surface (ESP) maps for this specific molecule have not been published. Such analyses would reveal the electron-rich and electron-poor regions of the molecule, providing insight into its intermolecular interactions and potential reaction sites.

Aromaticity Assessment of the Oxazole (B20620) Ring in Substituted Systems

While the oxazole ring is generally considered aromatic, the quantitative impact of the 3-chloro and 5-cyclopropyl substituents on the degree of aromaticity in this specific compound has not been documented through computational methods like Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA).

Conformational Analysis and Intramolecular Interactions

Non-covalent Interactions within the Molecular Structure (e.g., Halogen Bonding)

The presence of a chlorine atom suggests the possibility of intramolecular or intermolecular halogen bonding. acs.org However, specific computational or crystallographic studies to confirm and characterize such interactions in this compound are absent from the reviewed literature.

Due to the lack of specific research findings and data for this compound, the generation of a detailed and scientifically accurate article according to the provided outline is not feasible at this time.

Reaction Pathway Modeling and Transition State Theory

The study of chemical reactions at a molecular level is a cornerstone of computational chemistry. For this compound, modeling reaction pathways and applying transition state theory can elucidate the mechanisms of its formation and subsequent transformations.

Computational Prediction of Reaction Barriers and Energetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a key determinant of the reaction rate.

For instance, the synthesis of substituted isoxazoles often involves [3+2] cycloaddition reactions. nih.gov Theoretical calculations can model the approach of the reacting fragments, such as a nitrile oxide and a cyclopropyl-substituted alkyne or alkene, to form the this compound ring. By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be predicted.

Table 1: Hypothetical Calculated Reaction Barriers for the Formation of a Substituted Isoxazole (B147169) via [3+2] Cycloaddition

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Concerted Cycloaddition | B3LYP/6-31G(d) | 15.2 |

| Stepwise (Intermediate 1) | B3LYP/6-31G(d) | 25.8 |

| Stepwise (Intermediate 2) | B3LYP/6-31G(d) | 23.1 |

This table presents hypothetical data to illustrate the type of information obtained from reaction pathway modeling. Actual values would require specific quantum chemical calculations for the reaction of interest.

Elucidation of Regioselectivity and Stereoselectivity through Energy Landscapes

Many reactions leading to the formation of substituted isoxazoles can result in multiple isomers. ipb.ptmdpi.com Computational modeling of the energy landscape is a powerful tool to understand and predict the regioselectivity and stereoselectivity of these reactions. researchgate.net By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, the product distribution can be rationalized.

In the case of this compound, if it were synthesized from a cyclopropyl-containing precursor and a chloro-substituted component, different orientations of the reactants could lead to isomeric products. DFT calculations can determine which orientation has the lower energy transition state, thus predicting the major product. nih.gov For example, the formation of the 3,5-disubstituted isoxazole is often favored over other isomers in cycloaddition reactions. nsf.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the prediction of various spectroscopic properties from the fundamental principles of quantum mechanics. These theoretical spectra are invaluable for interpreting experimental data, confirming molecular structures, and gaining insight into bonding and electronic environments.

Computational Vibrational Spectroscopy (IR, Raman) for Structural Insight in Research

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, the proposed structure of this compound can be confirmed. Furthermore, the nature of the vibrational modes can be analyzed to understand the motion of atoms associated with each peak, providing detailed structural information. nih.gov

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3105 | 3100 | C-H stretch (cyclopropyl) |

| 2 | 1610 | 1605 | C=N stretch (isoxazole) |

| 3 | 1450 | 1448 | CH₂ scissoring (cyclopropyl) |

| 4 | 890 | 885 | C-Cl stretch |

This table contains hypothetical data. The calculated frequencies are typically scaled to better match experimental values.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Mechanistic Interpretation

NMR spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure of this compound. mdpi.comresearchgate.net Discrepancies between calculated and experimental shifts can point to interesting structural features or dynamic processes. Moreover, theoretical NMR data can be used to distinguish between different possible isomers that may be difficult to differentiate based on experimental data alone. ipb.ptbeilstein-journals.org

Table 3: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO-B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |

| C3 (isoxazole) | 158.5 | 157.9 |

| C4 (isoxazole) | 105.2 | 104.7 |

| C5 (isoxazole) | 170.1 | 169.5 |

| C (cyclopropyl, attached) | 12.3 | 11.8 |

| CH₂ (cyclopropyl) | 8.9 | 8.5 |

This table presents hypothetical data to illustrate the application of theoretical NMR calculations.

Solvation Effects in Computational Studies of this compound Reactivity

Reactions are most often carried out in a solvent, and the interaction of the solute with the surrounding solvent molecules can significantly influence its reactivity and the outcome of a reaction. Computational models can account for these solvation effects in several ways.

Implicit solvent models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for understanding the reaction mechanism. The choice of solvation model depends on the specific system and the level of detail required. For this compound, understanding how different solvents might affect its reaction barriers or the stability of intermediates is crucial for predicting its behavior in a realistic chemical environment.

Advanced Synthetic Applications of 3 Chloro 5 Cyclopropyl 1,2 Oxazole As a Chemical Building Block

Construction of Novel Heterocyclic Scaffolds through Chemical Derivatization

The inherent reactivity of its constituent parts makes 3-chloro-5-cyclopropyl-1,2-oxazole an ideal starting point for the synthesis of a wide array of new heterocyclic systems. Both the C3-chlorine and the cyclopropyl (B3062369) group can be selectively manipulated to introduce molecular diversity.

Leveraging C3-Chlorine for Diversity-Oriented Synthesis

The chlorine atom at the C3 position of the isoxazole (B147169) ring serves as a key handle for introducing structural diversity through nucleophilic substitution and cross-coupling reactions. This allows for the attachment of a wide range of functionalities, leading to the generation of libraries of compounds with varied electronic and steric properties.

The reactivity of chloro-substituted quinolines in nucleophilic substitution reactions has been studied, providing insights into the potential transformations of this compound. researchgate.net The presence of acid or base catalysis can significantly influence the reaction outcomes, allowing for tunable reactivity. researchgate.net This suggests that the chlorine atom on the oxazole (B20620) ring can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new side chains.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for C-C, C-N, and C-O bond formation at the C3 position. Methodologies for the direct arylation of oxazoles at both C2 and C5 positions have been developed, highlighting the potential for similar transformations at the C3 position of this compound. organic-chemistry.org These reactions would enable the introduction of aryl, heteroaryl, and other organic fragments, significantly expanding the accessible chemical space.

A variety of substituted oxazole derivatives have been synthesized, demonstrating the versatility of the oxazole core in building complex molecules. chemmethod.comacs.org For instance, novel 2,4,5-trisubstituted oxazole derivatives have been prepared and evaluated for their biological activities. acs.org

Utilizing the Cyclopropyl Group as a Versatile Handle for Ring Expansion or Rearrangement

The cyclopropyl group, with its inherent ring strain, is not merely a passive substituent but an active participant in a variety of chemical transformations. youtube.com This strained three-membered ring can undergo ring-opening and ring-expansion reactions under thermal, photochemical, or catalytic conditions, providing access to larger and more complex ring systems.

Research on N-cyclopropyl-amides has shown that they can undergo ring-opening rearrangement reactions in the presence of a Lewis acid like aluminum chloride to form N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.org This indicates that the cyclopropyl group in this compound could potentially be activated to undergo similar transformations, leading to the formation of new heterocyclic structures.

Furthermore, rhodium carbenoid-induced ring expansion of isoxazoles has been demonstrated as a viable strategy for the synthesis of highly functionalized pyridines. nih.gov This approach involves an initial ring expansion of the isoxazole followed by rearrangement. While this has been shown with different substituted isoxazoles, the principle could be extended to this compound, where the cyclopropyl group could influence the course of the rearrangement, potentially leading to novel pyridine (B92270) derivatives.

The table below summarizes potential ring expansion and rearrangement products starting from this compound based on known reactivity patterns of related compounds.

| Starting Material | Reagent/Condition | Potential Product Class | Reference |

| N-Cyclopropyl-amide | AlCl₃ | N-(2-chloropropyl)amide, 5-methyl-2-oxazoline | rsc.org |

| 3,5-Disubstituted isoxazole | Rhodium carbenoid | Highly functionalized pyridine | nih.gov |

| Cyclopropane (B1198618) | Electrophiles/Nucleophiles | Ring-opened addition products | youtube.com |

Development of Ligands and Catalysts Incorporating the 1,2-Oxazole Moiety

The rigid and planar structure of the 1,2-oxazole ring, combined with the potential for introducing chirality, makes it an attractive scaffold for the design of novel ligands and catalysts for asymmetric synthesis and organocatalysis.

Chiral Oxazole-Based Ligands for Asymmetric Synthesis

Chiral oxazoline-containing ligands, such as PHOX (phosphinooxazoline) and PyBOX (bis(oxazolinyl)pyridine), are well-established in asymmetric catalysis. nih.gov The synthesis of new chiral ligands based on the 1,2-oxazole core of this compound offers the potential for developing novel catalytic systems with unique reactivity and selectivity.

The synthesis of planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands has been reported, which have shown high efficiency in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn This demonstrates the utility of the oxazole motif in constructing effective chiral ligands. By analogy, chiral ligands could be synthesized from this compound by introducing a chiral substituent, for example, through nucleophilic substitution of the C3-chlorine with a chiral amine or alcohol.

The development of chiral triazole-oxazoline ligands for asymmetric Diels-Alder reactions further underscores the potential of incorporating heterocyclic rings like oxazole into ligand design. researchgate.net The cyclopropyl group in this compound could also play a role in modulating the steric and electronic properties of the resulting ligands, influencing the outcome of the catalyzed reactions.

Organocatalytic Applications of this compound Derivatives

Organocatalysis has emerged as a powerful tool in organic synthesis, and the development of new organocatalysts is an active area of research. Derivatives of this compound have the potential to act as organocatalysts, for instance, by incorporating a basic nitrogen atom or a hydrogen-bond donor/acceptor site.

The synthesis of various functionalized oxazoles provides a foundation for exploring their organocatalytic potential. organic-chemistry.orgnih.gov For example, an oxazole derivative bearing a primary or secondary amine could function as an enamine or iminium ion catalyst. The specific substitution pattern of this compound offers a unique starting point for the design of such catalysts.

Role in the Synthesis of Complex Organic Architectures for Chemical Research

The unique combination of reactive sites in this compound makes it a valuable building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The isoxazole ring itself is a key component of many biologically active compounds. acs.org

The synthesis of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors highlights the importance of the oxazole scaffold in the development of anticancer agents. nih.govacs.org The cyclopropyl group can also impart favorable pharmacokinetic properties to drug candidates. acs.org The ability to functionalize the C3-position of this compound allows for the introduction of various pharmacophores, enabling the construction of libraries of compounds for biological screening.

The synthesis of pyrrolo[2',3':3,4]cyclohepta[1,2-d] rsc.orgdicp.ac.cnoxazoles as antimitotic agents further illustrates the utility of the isoxazole ring in constructing complex, polycyclic systems with interesting biological profiles. acs.org The strategic use of this compound as a starting material could provide access to a wide range of such complex architectures.

Prospective Research Trajectories and Unexplored Chemical Horizons for 3 Chloro 5 Cyclopropyl 1,2 Oxazole

Expansion of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The synthesis of isoxazole (B147169) derivatives, including 3-Chloro-5-cyclopropyl-1,2-oxazole, is increasingly benefiting from the principles of green chemistry. ijpsonline.commdpi.comresearchgate.netnih.gov These approaches aim to reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable resources. nih.gov Key strategies include the use of microwave irradiation, ultrasonication, and photocatalysis, which can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. ijpsonline.commdpi.comnih.gov

One of the primary routes to isoxazole synthesis is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. nih.govnanobioletters.comresearchgate.net Green chemistry innovations in this area focus on metal-free reaction conditions to avoid the costs, toxicity, and waste associated with metal catalysts like copper and ruthenium. nih.gov For instance, methods utilizing solid support, microwave-assisted synthesis, and ultrasonication have been developed for the metal-free synthesis of isoxazoles. nih.gov Another significant pathway involves the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632). researchgate.netyoutube.comnih.gov

Recent research has highlighted several sustainable methods applicable to isoxazole synthesis:

Microwave-Assisted Synthesis: This technique has been employed for the synthesis of various oxadiazole and isoxazole derivatives, often leading to significantly reduced reaction times and increased product yields. mdpi.comresearchgate.netnih.gov For example, the synthesis of 1,2,4-oxadiazoles has been achieved with high yields and purities under microwave heating. mdpi.com

Ultrasonication: The use of ultrasonic irradiation provides a mild reaction environment and can accelerate reactions, as demonstrated in the synthesis of 2-phenyloxazoline. ijpsonline.com

Catalyst-Free and Solvent-Free Conditions: Grinding and milling techniques represent a solvent-free approach to synthesizing biologically active compounds, enhancing the eco-friendliness of the process. mdpi.com

Domino Reactions: The development of one-pot cascade reactions, such as a domino reductive Nef reaction/cyclization of β-nitroenones, offers an efficient pathway to 3,5-disubstituted isoxazoles under mild conditions. rsc.org

Table 1: Comparison of Green Synthesis Methods for Isoxazole Derivatives

| Method | Key Advantages | Example Application |

| Microwave Irradiation | Reduced reaction time, increased yield | Synthesis of 1,2,4-oxadiazole (B8745197) derivatives mdpi.com |

| Ultrasonication | Mild reaction environment, accelerated reaction | Synthesis of 2-phenyloxazoline ijpsonline.com |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts | 1,3-dipolar cycloaddition reactions nih.gov |

| Solvent-Free Grinding | Environmentally friendly, reduced waste | Synthesis of various bioactive compounds mdpi.com |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical reactivity of isoxazoles presents a promising frontier for developing novel synthetic methodologies. researchgate.net These sustainable technologies offer alternative reaction pathways that can be more efficient and environmentally benign than traditional thermal methods. researchgate.netrsc.org

Photochemical Reactivity:

Photochemical reactions, initiated by the absorption of light, can lead to unique chemical transformations. For isoxazole synthesis, photoredox catalysis has emerged as a powerful tool. researchgate.net Visible light, in conjunction with an organic dye photoredox catalyst, can facilitate the [3+2] cycloaddition reaction of azirines with nitrosoarenes to produce 2,5-dihydro-1,2,4-oxadiazoles. researchgate.net The reactivity of diazoacetates under photochemical conditions has also been explored, with the triazolyl moiety influencing the reactivity of the diazo group. acs.org It has been noted that the choice of solvent is critical in these reactions, as some solvents can react with the intermediates. acs.org

Electrochemical Reactivity:

Electrochemical synthesis provides a green and mild alternative for constructing oxazole (B20620) and isoxazole rings. rsc.orgorganic-chemistry.org These methods avoid the need for external chemical oxidants and can proceed at room temperature. organic-chemistry.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been developed for oxazole synthesis from carboxylic acids. rsc.org This method demonstrates good functional group tolerance and scalability. rsc.org Another example is the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724), which proceeds via a Ritter-type reaction and oxidative cyclization. organic-chemistry.org

Mechanistic studies suggest that electrochemical methods can involve the generation of key intermediates, such as acyloxyphosphonium ions, through anodic oxidation. rsc.org The choice of electrodes and the use of a divided or undivided cell can significantly impact the reaction outcome and yield. organic-chemistry.org

Table 2: Emerging Photochemical and Electrochemical Reactions for Isoxazole Synthesis

| Reaction Type | Method | Key Features |

| Photochemical | Visible-light photoredox catalysis | [3+2] cycloaddition of azirines and nitrosoarenes researchgate.net |

| Electrochemical | Phosphine-mediated deoxygenative cycloaddition | Synthesis from carboxylic acids without external oxidants rsc.org |

| Electrochemical | Oxidative cyclization | Synthesis from ketones and acetonitrile organic-chemistry.org |

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring

The development of advanced analytical techniques for in situ reaction monitoring is crucial for optimizing the synthesis of this compound and related compounds. Real-time monitoring provides valuable insights into reaction kinetics, intermediate formation, and the influence of various parameters, leading to improved yields and purity.

Commonly, the completion of isoxazole synthesis is monitored using Thin Layer Chromatography (TLC). ijpsonline.com However, more sophisticated techniques are being employed for a deeper understanding of reaction mechanisms. For instance, the synthesis of novel isoxazole derivatives has been characterized using a suite of analytical methods including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. researchgate.net

The structural assignment of newly synthesized 1,2-oxazole derivatives is often confirmed through detailed spectral data analysis. nih.gov For example, the IR spectrum can confirm the presence of key functional groups, while NMR spectroscopy provides detailed information about the molecular structure. nih.gov In some cases, X-ray crystallography is used to definitively determine the three-dimensional structure of the synthesized compounds. organic-chemistry.org

Future research in this area could focus on the application of process analytical technology (PAT) to the synthesis of this compound. Techniques such as in situ FTIR, Raman spectroscopy, and online High-Performance Liquid Chromatography (HPLC) could provide continuous data on the reaction progress, enabling precise control over reaction conditions and facilitating process optimization and scale-up.

Investigation of Solid-State Reactivity and Supramolecular Assembly

The solid-state reactivity and supramolecular assembly of isoxazole-containing compounds are areas of growing interest due to their potential applications in materials science and the development of novel functional materials. oup.com The isoxazole ring possesses a significant dipole moment, which can drive intermolecular interactions and lead to the formation of ordered supramolecular structures. oup.com

Head-to-tail dipole-dipole arrays of isoxazole rings can lead to the formation of helical supramolecular assemblies. oup.com The assembly and disassembly of these structures can be controlled by external stimuli such as temperature and solvent properties, making them responsive materials. oup.com This cooperative supramolecular polymerization is driven by both dipole-dipole interactions and induced dipoles within the organized structure. oup.com

The planar structure of some isoxazole derivatives, such as 3,5-diphenylisoxazoles, facilitates intermolecular π-π stacking interactions, which also contribute to their self-assembly properties. oup.com The study of these non-covalent interactions is crucial for understanding and designing new materials with specific properties. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. researchgate.net

Future research on this compound could explore its potential to form supramolecular polymers and other organized structures in the solid state. Understanding how the chloro and cyclopropyl (B3062369) substituents influence the intermolecular interactions and packing in the crystal lattice could lead to the design of new materials with tailored electronic or optical properties.

Design and Synthesis of Chemically Modifiable Probes for Fundamental Chemical Studies

The isoxazole scaffold is a valuable building block in the design and synthesis of chemically modifiable probes for fundamental chemical studies and drug discovery. nih.govresearchgate.netnih.gov These probes can be used to investigate biological processes, identify new therapeutic targets, and serve as leads for drug development. nih.govnih.gov

Isoxazole derivatives can be functionalized at various positions, allowing for the introduction of different chemical groups to modulate their properties and biological activity. researchgate.net For example, the ester group of isoxazolines can be transformed into a variety of other functional groups, including alcohols, chlorides, azides, amines, and carboxylic acids, providing a platform for creating diverse libraries of compounds. researchgate.net

The synthesis of amino acid-like building blocks containing the 1,2-oxazole ring is another promising area of research. nih.gov These unnatural amino acids can be incorporated into peptides to create novel structures with unique biological activities. nih.gov DNA-encoded libraries (DELs) incorporating such scaffolds have become a powerful tool for the discovery of small molecule protein ligands. acs.org

The design of probes often involves creating molecules that can interact with specific biological targets. For instance, 1,2,4-oxadiazole-containing pyrazolo[3,4-b]pyridinone derivatives have been designed as activators of AMP-activated protein kinase (AMPK), a therapeutic target for diabetic nephropathy. nih.gov Molecular docking studies can be used to predict how these molecules bind to their target proteins, guiding the design of more potent and selective compounds. nih.gov

For this compound, future research could focus on its use as a core scaffold for the development of new chemical probes. The chloro group provides a handle for further chemical modification through cross-coupling reactions, allowing for the attachment of various reporter groups or pharmacophores. The cyclopropyl group can also influence the compound's conformation and metabolic stability, which are important considerations in probe design.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-cyclopropyl-1,2-oxazole in academic research settings?

The synthesis typically involves cyclization of cyclopropane-containing precursors with chlorinated intermediates. A common approach adapts methods used for analogous oxazole derivatives: reacting cyclopropylamine derivatives with trichloroacetic acid under dehydrating conditions (e.g., phosphorus oxychloride) to form the oxazole ring . For chlorination at the 3-position, chloromethylation agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like zinc iodide may be employed, as seen in related oxazole syntheses . Yield optimization often requires temperature control (0–60°C) and inert atmospheres to prevent side reactions.

Q. How can spectroscopic and crystallographic data confirm the structure of this compound?

Structural validation combines NMR, IR, and X-ray crystallography. For NMR, characteristic signals include:

- ¹H NMR : Cyclopropyl protons (δ 1.0–1.5 ppm, multiplet) and oxazole proton (δ 6.5–7.0 ppm).

- ¹³C NMR : Chlorine-substituted carbon (δ 120–130 ppm) and cyclopropyl carbons (δ 8–12 ppm) . X-ray crystallography using programs like SHELXL resolves bond lengths and angles, critical for distinguishing regioisomers. For example, the Cl–C3 bond length (~1.73 Å) and cyclopropyl ring geometry (C–C ~1.50 Å) confirm substitution patterns .

Q. What reaction pathways are most feasible for functionalizing this compound?

The chlorine atom at position 3 is reactive in nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the cyclopropyl group participates in ring-opening reactions under acidic or oxidative conditions. For example:

- SNAr : Reacting with piperazine in DMF at 80°C yields amino-substituted derivatives .

- Cyclopropane ring-opening : Treatment with HBr/acetic acid generates bromoalkyl intermediates for further functionalization .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic and steric properties of this compound?

The cyclopropyl group introduces significant ring strain, increasing reactivity at the oxazole ring. Computational studies (DFT) show its electron-donating effect via hyperconjugation, lowering the LUMO energy of the oxazole and enhancing electrophilic substitution at position 5 . Steric hindrance from the cyclopropane ring also affects regioselectivity in cross-coupling reactions, favoring C5 over C3 positions in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay conditions or substituent effects. For example:

- Solvent polarity : Bioactivity in polar solvents (e.g., DMSO) may enhance membrane permeability compared to apolar solvents .

- Substituent position : Moving the cyclopropyl group to C4 (vs. C5) alters binding affinity to target enzymes like cytochrome P450 . Standardized protocols (e.g., fixed IC50 measurement conditions) and structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing Cl with CF3) can clarify trends .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery?

In silico tools like ADMET Predictor™ analyze metabolic sites:

- The chlorine atom is a hotspot for oxidative metabolism (CYP3A4), while the cyclopropane ring is prone to epoxidation .

- Docking simulations (AutoDock Vina) reveal interactions with hepatic enzymes, guiding derivatization (e.g., adding methyl groups to block oxidation) .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.2 (m, 4H, cyclopropyl), δ 6.8 (s, 1H, oxazole-H) | |

| ¹³C NMR | δ 120.5 (C-Cl), δ 10.2 (cyclopropyl-C) | |

| IR | 750 cm⁻¹ (C-Cl stretch), 1600 cm⁻¹ (C=N oxazole) |

Table 2: Comparative Reactivity of Oxazole Derivatives

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | SNAr with piperazine | 85 | DMF, 80°C, 12h |

| 3-Chloro-5-phenyl-1,2-oxazole | Suzuki coupling | 72 | Pd(PPh₃)₄, K₂CO₃, 100°C |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.